![molecular formula C20H18FN3O5 B11474038 N'-[(E)-(2-fluorophenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11474038.png)
N'-[(E)-(2-fluorophenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy-substituted benzodioxole moiety, and an oxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-fluorobenzaldehyde with 5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The industrial process would also focus on ensuring the purity and consistency of the final product, which is critical for its applications in research and development.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorophenyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE
- N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C20H18FN3O5 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O5/c1-11-17(20(25)23-22-9-12-5-3-4-6-14(12)21)24-29-18(11)13-7-15(26-2)19-16(8-13)27-10-28-19/h3-9,11,18H,10H2,1-2H3,(H,23,25)/b22-9+ |
InChI Key |
FLWIMCMZBSHWSC-LSFURLLWSA-N |
Isomeric SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CC=CC=C2F)C3=CC4=C(C(=C3)OC)OCO4 |
Canonical SMILES |
CC1C(ON=C1C(=O)NN=CC2=CC=CC=C2F)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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